Spectroscopic Data of 1-Benzyl-1-azaspiro[4.4]non-6-ene: A Technical Guide
Spectroscopic Data of 1-Benzyl-1-azaspiro[4.4]non-6-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1-Benzyl-1-azaspiro[4.4]non-6-ene and its closely related derivatives. The information presented herein is essential for the identification, characterization, and quality control of this class of compounds in research and drug development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and visual diagrams to facilitate understanding.
Molecular Structure
The fundamental structure of the target compound is the 1-azaspiro[4.4]nonane skeleton, which is a core motif in various biologically active natural products.[1] The specific compound of interest is N-benzylated and contains a double bond within the cyclopentene ring.
Caption: Molecular Structure of 1-Benzyl-1-azaspiro[4.4]non-6-ene.
Spectroscopic Data Summary
Due to the limited availability of published data for the exact molecule 1-Benzyl-1-azaspiro[4.4]non-6-ene, this guide presents spectroscopic data for a closely related and well-characterized derivative, trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane. This compound shares the core 1-benzyl-1-azaspiro[4.4]nonane framework and provides valuable, transferable spectroscopic insights. The data is compiled from the work of Guerrero-Caicedo et al. (2019), who synthesized and characterized a series of these derivatives.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data of a 1-Benzyl-1-azaspiro[4.4]nonane Derivative
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.36–1.54 | m | 5H | Aliphatic Protons |
| 1.66–1.77 | m | 2H | Aliphatic Protons |
| 2.20–2.32 | m | 3H | Aliphatic Protons |
| 3.84–3.87 | m | 1H | CH |
| 3.99 | d (J = 10.15 Hz) | 1H | CH |
| 4.22 | d (J = 7.41 Hz) | 1H | CH |
| 4.43 | d (J = 9.76 Hz) | 1H | CH |
| 4.99 | s | 1H | =CH₂ |
| 5.26 | s | 1H | =CH₂ |
| 6.90–6.92 | m | 2H | Aromatic Protons |
| 7.05–7.33 | m | 12H | Aromatic Protons |
Data is for a representative 1-benzyl-1-azaspiro[4.4]nonane derivative as specific data for the title compound is not available in the cited literature.[2]
Table 2: ¹³C NMR Spectroscopic Data of a 1-Benzyl-1-azaspiro[4.4]nonane Derivative
| Chemical Shift (δ) ppm | Assignment |
| 23.1, 25.6, 33.3, 36.4 | Aliphatic Carbons |
| 56.0 | Aliphatic CH |
| 67.9 | Spiro Carbon |
| 76.3, 76.4 | Aliphatic CH |
| 107.2 | =CH₂ |
| 126.1, 127.5, 128.0, 128.1, 128.3, 128.7, 129.0 | Aromatic Carbons |
| 137.8, 143.8, 144.0 | Aromatic Quaternary Carbons |
Data is for a representative 1-benzyl-1-azaspiro[4.4]nonane derivative as specific data for the title compound is not available in the cited literature.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 1-Benzyl-1-azaspiro[4.4]non-6-ene are listed below.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3100-3000 | Aromatic C-H | Stretch |
| 3000-2850 | Aliphatic C-H | Stretch |
| 1680-1620 | C=C | Stretch |
| 1600-1475 | Aromatic C=C | Stretch |
| 1335-1250 | Aromatic C-N | Stretch |
| 1250-1020 | Aliphatic C-N | Stretch |
These are typical ranges for the indicated functional groups.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structural features. For N-benzyl substituted amines, a characteristic fragmentation pattern involves the formation of the stable benzyl cation.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Fragment |
| 213 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Benzyl Cation - Base Peak) |
The molecular weight of 1-Benzyl-1-azaspiro[4.4]non-6-ene is 213.32 g/mol . The fragmentation pattern is based on the known behavior of benzylamines in mass spectrometry.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
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Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.
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Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Data Acquisition :
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For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
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For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance sensitivity.
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Data Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy
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Sample Preparation : For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
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Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
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Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
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Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Mass Analysis : Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Workflow and Structural Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship of the target compound to its precursors.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Caption: Synthesis relationship of 1-azaspiro[4.4]nonane derivatives.
